molecular formula C8H3BrClF3O B2373027 4-Bromo-2-(trifluoromethyl)benzoyl Chloride CAS No. 104356-17-4

4-Bromo-2-(trifluoromethyl)benzoyl Chloride

Cat. No.: B2373027
CAS No.: 104356-17-4
M. Wt: 287.46
InChI Key: SPIPCSMQAATVLA-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)benzoyl chloride: is an organic compound with the molecular formula C8H3BrClF3O . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 2-position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyestuffs .

Safety and Hazards

4-Bromo-2-(trifluoromethyl)benzoyl Chloride is considered hazardous. It can cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)benzoyl chloride typically involves the reaction of 4-bromo-2-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the mixture is heated to around 80°C for several hours. The resulting product is then purified by distillation under reduced pressure .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-(trifluoromethyl)benzoyl chloride is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and properties. The bromine atom allows for further functionalization through coupling reactions, while the trifluoromethyl group enhances the compound’s electrophilicity and stability .

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O/c9-4-1-2-5(7(10)14)6(3-4)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIPCSMQAATVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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